

Application Note: Synthesis of 4-Bromo-2-iodophenol from 4-bromophenol

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Compound of Interest

Compound Name: 4-Bromo-2-iodophenol

Cat. No.: B1279099

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Abstract

This application note provides a detailed protocol for the regioselective synthesis of **4-Bromo-2-iodophenol**, a valuable di-halogenated building block in medicinal chemistry and materials science.^{[1][2]} The strategic ortho-iodination of the readily available starting material, 4-bromophenol, is described. The hydroxyl group of 4-bromophenol directs the electrophilic substitution to the ortho position, while the para position is already occupied by a bromine atom.^{[1][3]} This methodology offers a direct and efficient route to the target compound. This document outlines the synthesis, purification, and characterization of **4-Bromo-2-iodophenol**, presenting the data in a clear and accessible format for researchers in organic synthesis and drug development.

Introduction

Dihalogenated phenols, such as **4-Bromo-2-iodophenol**, are important intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The differential reactivity of the bromine and iodine substituents allows for selective functionalization through various cross-coupling reactions, enabling the construction of intricate molecular architectures. The synthesis of a specific regioisomer of a dihalogenated phenol can be challenging due to the directing effects of the hydroxyl group.^[1] This application note details a reliable and regioselective method for the synthesis of **4-Bromo-2-iodophenol** via the ortho-iodination of 4-bromophenol.^[1] Two common and effective methods for this transformation are

presented: iodination using molecular iodine with an oxidizing agent and iodination using N-iodosuccinimide.

Experimental Protocols

Method A: Iodination using Molecular Iodine and Hydrogen Peroxide

This protocol is adapted from established methods for the ortho-iodination of phenols.^[1]

Materials:

- 4-bromophenol
- Molecular iodine (I_2)
- Hydrogen peroxide (H_2O_2 , 30% solution)
- Methanol
- Sodium thiosulfate ($Na_2S_2O_3$)
- Ethyl acetate
- Hexanes
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator

- Column chromatography setup (silica gel)
- Thin-layer chromatography (TLC) plates

Procedure:

- In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) in methanol.
- Add molecular iodine (1.1 eq) to the solution and stir at room temperature.
- Slowly add hydrogen peroxide (1.5 eq) dropwise to the stirring mixture.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
- Extract the product with ethyl acetate (3 x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.^{[1][4]}

Method B: Iodination using N-Iodosuccinimide (NIS)

This protocol utilizes N-iodosuccinimide as the iodinating agent for a mild and efficient reaction.^[3]

Materials:

- 4-bromophenol
- N-iodosuccinimide (NIS)
- Anhydrous acetonitrile

- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- 10% Sodium thiosulfate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Stir bar
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- Dissolve 4-bromophenol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.[\[3\]](#)
- Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature while stirring.[\[3\]](#)
- Monitor the reaction by TLC. The reaction is typically complete within a few hours.[\[3\]](#)
- Once the reaction is complete, quench by adding 1 M hydrochloric acid.[\[3\]](#)
- Extract the product with ethyl acetate (3 x).[\[3\]](#)
- Wash the combined organic layers with 10% sodium thiosulfate solution, followed by brine.[\[3\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

- The crude product can be further purified by recrystallization from a solvent mixture such as ethyl acetate and hexanes.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **4-Bromo-2-iodophenol**.

Parameter	Method A (I ₂ /H ₂ O ₂)	Method B (NIS)	Reference
Starting Material	4-bromophenol	4-bromophenol	
Reagents	I ₂ , H ₂ O ₂	N-iodosuccinimide	[1][3]
Solvent	Methanol	Acetonitrile	[1][3]
Reaction Time	Monitored by TLC	~ 2-4 hours	[1][3]
Yield	High (exact value not specified)	High (exact value not specified)	
Purification	Column Chromatography	Recrystallization	[1][3]
Molecular Formula	C ₆ H ₄ BrIO	C ₆ H ₄ BrIO	[5]
Molecular Weight	298.90 g/mol	298.90 g/mol	[6]
Melting Point	72.0 to 76.0 °C	72.0 to 76.0 °C	
Appearance	White to light yellow/orange powder/crystal	White to light yellow/orange powder/crystal	

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

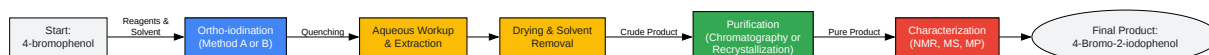
- δ 7.80 (d, 1H)
- δ 7.40 (d, 1H)
- δ 6.75 (dd, 1H)

- δ 5.50 (s, 1H, -OH)

(Note: Predicted data based on structurally similar compounds and should be confirmed experimentally).^[7]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-Bromo-2-iodophenol**.



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Caption: General workflow for the synthesis of **4-Bromo-2-iodophenol**.

Conclusion

This application note provides two effective and regioselective protocols for the synthesis of **4-Bromo-2-iodophenol** from 4-bromophenol. The detailed methodologies and summarized data will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the preparation of this important chemical intermediate for further applications. The choice between the two methods may depend on the availability of reagents and the desired scale of the reaction. Both methods offer a reliable route to the target compound in high purity after appropriate purification.

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